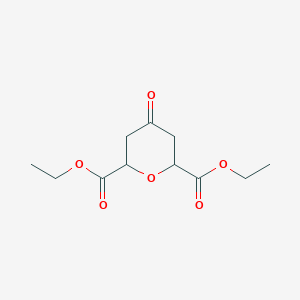
N-(4-Methoxycyclohexylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxycyclohexylidene)hydroxylamine: is a chemical compound that belongs to the class of hydroxylamine derivatives. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The unique structure of this compound, which includes a methoxy group attached to a cyclohexylidene ring, imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxycyclohexylidene)hydroxylamine typically involves the reaction of 4-methoxycyclohexanone with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the addition of a base such as sodium acetate to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Methoxycyclohexanone+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methoxycyclohexylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexylidene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxycyclohexylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties and its role in inhibiting bacterial enzymes.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(4-Methoxycyclohexylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as a radical scavenger, inhibiting the activity of bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This inhibition leads to the disruption of bacterial proliferation and biofilm formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclohexylhydroxylamine
- N-Methylhydroxylamine
- O-Benzoylhydroxylamines
Uniqueness
N-(4-Methoxycyclohexylidene)hydroxylamine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, its ability to form stable intermediates and its potential antimicrobial activity set it apart from other hydroxylamine derivatives.
Eigenschaften
CAS-Nummer |
61367-42-8 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
N-(4-methoxycyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO2/c1-10-7-4-2-6(8-9)3-5-7/h7,9H,2-5H2,1H3 |
InChI-Schlüssel |
XQPSTYTXQVAXNK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(=NO)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




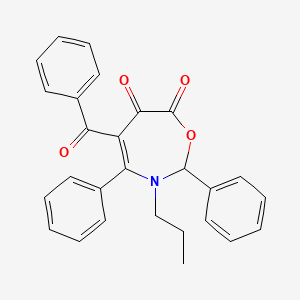



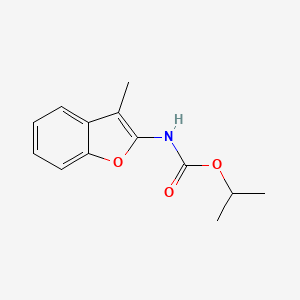
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
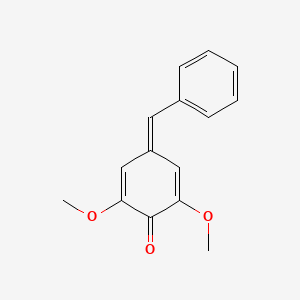
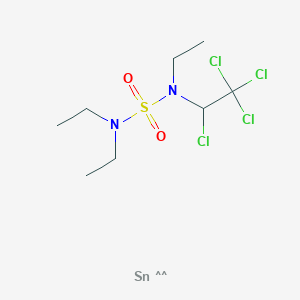

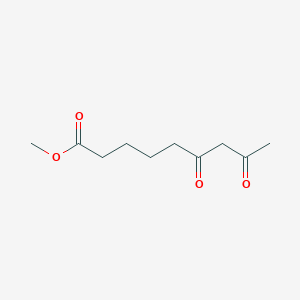
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)
